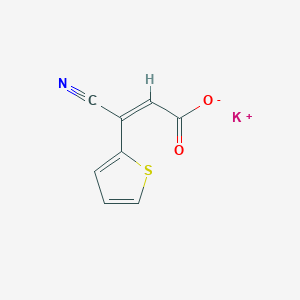

钾(Z)-3-氰基-3-(噻吩-2-基)丙烯酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This might provide some insight into the potential synthesis methods for similar compounds.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .

Chemical Reactions Analysis

Cyanoacetamide derivatives are known to undergo a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of these reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using UV-Vis-NIR and cyclic voltammetry .

科学研究应用

Synthesis of Heterocyclic Amide Derivatives

This compound is utilized in the synthesis of novel heterocyclic amide derivatives, which are of significant interest due to their presence in proteins, peptides, and various biological molecules. These derivatives have shown potential in exhibiting antifungal, antibacterial, antioxidant, and anti-inflammatory properties .

Crystallographic Studies

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is characterized through crystallographic studies to understand its molecular structure. This is crucial for applications that depend on the precise arrangement of molecules, such as in the development of new materials .

Antimicrobial and Antioxidant Properties

Research has indicated that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains and yeasts. Additionally, they exhibit moderate antioxidant activity, which is valuable in the development of new pharmaceuticals .

Density Functional Theory (DFT) Analysis

The compound is investigated computationally using DFT methods to explore its electronic structure and reactivity. This analysis is essential for predicting the behavior of the compound in various chemical reactions .

Interaction with DNA Bases

Studies have been conducted to examine the interactions between this compound and DNA bases, such as guanine, thymine, adenine, and cytosine. This research is fundamental for understanding its role in potential therapeutic applications .

Development of Photovoltaic Materials

Due to its attractive absorption properties in the UV-Vis region, this compound is used as a precursor for the synthesis of dye-sensitized photovoltaic materials. These materials are promising for the advancement of solar energy technologies .

Sensor Technology

The compound’s unique absorption properties also make it a candidate for the development of sensors. This application is particularly relevant in environmental monitoring and the detection of various chemical substances .

Polymer and Adhesive Production

Cyanoacrylate derivatives, including Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate, are used as monomers in the production of adhesives and polymer materials. Their rapid polymerization upon exposure to moisture makes them ideal for quick-setting adhesives .

作用机制

Target of Action

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is a complex compound with potential biological activity. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene-based compounds can interact with various biological targets, leading to a range of effects . The cyanoacetylation of amines has also been noted for its role in the formation of biologically active compounds .

Biochemical Pathways

It’s known that thiophene-based compounds can affect a variety of biochemical pathways . For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as novel PI3Kα/mTOR dual inhibitors for cancer therapy .

Pharmacokinetics

The synthesis of related compounds has been described . These processes can significantly impact the bioavailability of the compound.

Result of Action

Related compounds have been shown to possess significant antioxidant and antimicrobial properties .

Action Environment

The synthesis and reactivity of related compounds have been studied under various conditions .

未来方向

属性

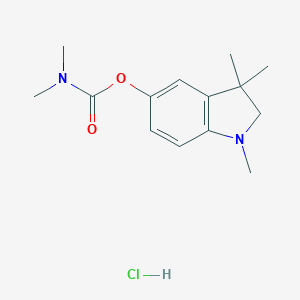

IUPAC Name |

potassium;(Z)-3-cyano-3-thiophen-2-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1/b6-4-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQSCGRDQRRBAX-YHSAGPEESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C(=C\C(=O)[O-])/C#N.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)